molecular formula C22H16BrN3S B11686705 3-((4-Bromobenzyl)thio)-5,6-diphenyl-1,2,4-triazine CAS No. 332110-05-1

3-((4-Bromobenzyl)thio)-5,6-diphenyl-1,2,4-triazine

Cat. No.: B11686705
CAS No.: 332110-05-1
M. Wt: 434.4 g/mol
InChI Key: UYPSQBGMTFASIE-UHFFFAOYSA-N
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Description

3-((4-Bromobenzyl)thio)-5,6-diphenyl-1,2,4-triazine is a heterocyclic compound that belongs to the class of 1,2,4-triazines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Bromobenzyl)thio)-5,6-diphenyl-1,2,4-triazine typically involves multi-step reactions. One common method includes the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzylthiourea. This intermediate is then reacted with diphenylacetonitrile in the presence of a base to yield the desired triazine compound. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromobenzyl)thio)-5,6-diphenyl-1,2,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

    Substitution: Formation of various substituted triazines depending on the nucleophile used.

Scientific Research Applications

3-((4-Bromobenzyl)thio)-5,6-diphenyl-1,2,4-triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((4-Bromobenzyl)thio)-5,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-((4-Bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine
  • 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole

Uniqueness

3-((4-Bromobenzyl)thio)-5,6-diphenyl-1,2,4-triazine is unique due to its specific combination of bromobenzyl and diphenyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and efficacy in certain applications .

Properties

CAS No.

332110-05-1

Molecular Formula

C22H16BrN3S

Molecular Weight

434.4 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5,6-diphenyl-1,2,4-triazine

InChI

InChI=1S/C22H16BrN3S/c23-19-13-11-16(12-14-19)15-27-22-24-20(17-7-3-1-4-8-17)21(25-26-22)18-9-5-2-6-10-18/h1-14H,15H2

InChI Key

UYPSQBGMTFASIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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